molecular formula C19H20N4O4 B2476458 Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate CAS No. 2319722-21-7

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2476458
CAS No.: 2319722-21-7
M. Wt: 368.393
InChI Key: QGAZGJIBWWCKAV-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.

    Formation of the Carbamate Group: The benzyl carbamate group is formed by reacting benzyl chloroformate with the piperazine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate: Similar structure but lacks the 3-oxo group.

    Benzyl (2-oxo-2-(3-oxo-4-(pyridin-3-yl)piperazin-1-yl)ethyl)carbamate: Pyridine ring is substituted at a different position.

    Benzyl (2-oxo-2-(3-oxo-4-(pyridin-4-yl)piperazin-1-yl)ethyl)carbamate: Another positional isomer.

Uniqueness

The presence of the 3-oxo group and the specific substitution pattern on the piperazine ring make Benzyl (2-oxo-2-(3-oxo-4-(pyridin-2-yl)piperazin-1-yl)ethyl)carbamate unique. This structural uniqueness can lead to different biological activities and binding properties compared to its analogues.

Properties

IUPAC Name

benzyl N-[2-oxo-2-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17(12-21-19(26)27-14-15-6-2-1-3-7-15)22-10-11-23(18(25)13-22)16-8-4-5-9-20-16/h1-9H,10-14H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAZGJIBWWCKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CNC(=O)OCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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